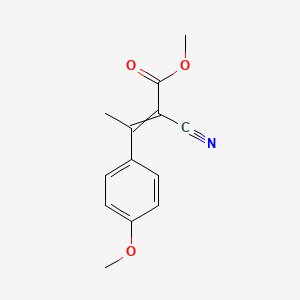
3-(Trifluoromethyl)phenylglyoxal
Descripción general
Descripción
3-(Trifluoromethyl)phenylglyoxal (3-TFMG) is an organic compound that is used in scientific research. It is a low molecular weight compound, and its chemical formula is C7H4F3O2. 3-TFMG is a colorless liquid that has a strong smell and is soluble in water. It is a versatile compound that has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Applications in Antitubercular Drug Design
3-(Trifluoromethyl)phenylglyoxal and related trifluoromethyl substituents have been explored for their significant role in the development of antitubercular agents. Trifluoromethyl groups, due to their electron-withdrawing nature, are known to modulate the pharmacokinetic and pharmacodynamic properties of drugs, making them potential pharmacophores in antitubercular research. The inclusion of the trifluoromethyl group in antitubercular agents has been associated with improved potency and drug-likeness properties, underscoring its utility in enhancing the activity and bioavailability of these compounds. This makes the trifluoromethyl group a valuable substituent in the realm of antitubercular drug design, offering a pathway for researchers to develop more effective therapies against tuberculosis (Thomas, 1969).
In Polymer Chemistry and Anticorrosive Coatings
The role of this compound extends into the domain of polymer chemistry, where its derivatives are utilized in the development of epoxy polymers and composites. These materials serve as potential anticorrosive coatings for metals such as carbon steel, especially in marine environments. The incorporation of trifluoromethyl groups into polymer structures contributes to the enhanced performance of these coatings, offering resistance against corrosion in saline (NaCl) solutions. This application highlights the trifluoromethyl group's contribution to creating more durable and effective anticorrosive materials, demonstrating its versatility beyond pharmaceutical applications (Hsissou, 2021).
Photoaffinity Labeling in Structural Biology
Another significant application of this compound is found in photoaffinity labeling (PAL), a technique used in structural biology to study the interactions between biomolecules. Compounds like this compound, equipped with photoreactive groups, serve as crucial tools in investigating the spatial arrangements and interactions within biological systems. Through PAL, researchers can achieve a deeper understanding of the mechanisms underlying various biological processes, including drug-target interactions and the structural dynamics of proteins. This application underscores the compound's utility in facilitating advanced research in biochemistry and molecular biology, offering insights into the design of new therapeutics and the elucidation of complex biological pathways (Vodovozova, 2007).
Safety and Hazards
3-(Trifluoromethyl)phenylglyoxal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRFRNLMJHNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)










